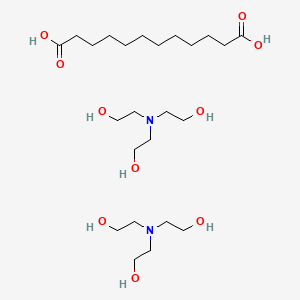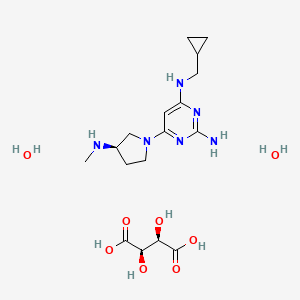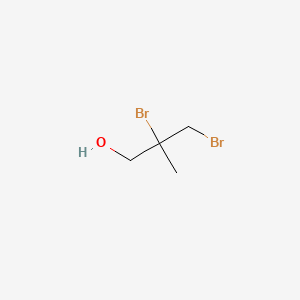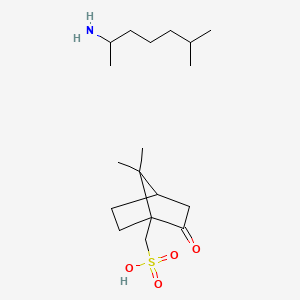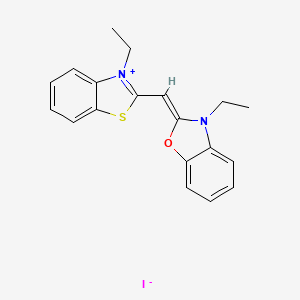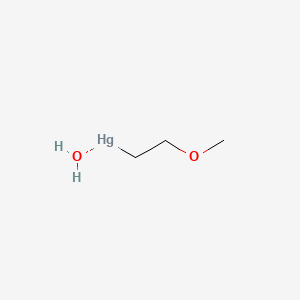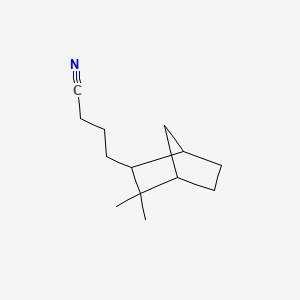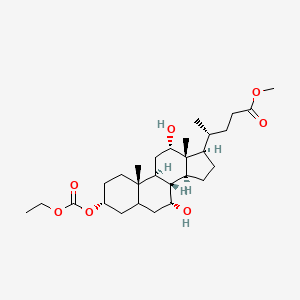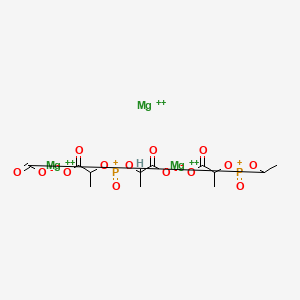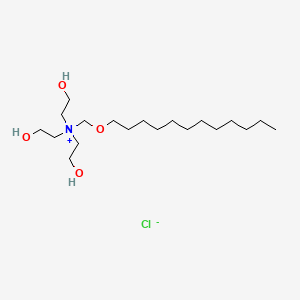
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride typically involves the reaction of dodecyl alcohol with formaldehyde and tris(2-hydroxyethyl)amine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining quality.
Analyse Des Réactions Chimiques
Types of Reactions
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is used as a surfactant and emulsifying agent. It helps in stabilizing emulsions and dispersions, making it valuable in various chemical processes.
Biology
In biological research, the compound is used for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it useful in studies related to microbial inhibition and control.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic substances makes it a candidate for encapsulating and delivering drugs.
Industry
Industrially, the compound is used in the formulation of cleaning agents, disinfectants, and personal care products. Its surfactant properties help in removing dirt and grease, making it an essential ingredient in various cleaning formulations.
Mécanisme D'action
The mechanism of action of ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This interaction is facilitated by the compound’s ability to bind to negatively charged components of the cell membrane, causing structural disruption and leakage of cellular contents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride
- (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium chloride
Uniqueness
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is unique due to its specific combination of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of substances, making it versatile in various applications. Its ability to act as a surfactant, antimicrobial agent, and emulsifier sets it apart from other similar compounds.
Propriétés
Numéro CAS |
75839-68-8 |
|---|---|
Formule moléculaire |
C19H42ClNO4 |
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
dodecoxymethyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-20(12-15-21,13-16-22)14-17-23;/h21-23H,2-19H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WMEYDVWXPJVRMC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


